(Pyridin-2-yl)methyl chloroformate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6ClNO2 |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
pyridin-2-ylmethyl carbonochloridate |
InChI |
InChI=1S/C7H6ClNO2/c8-7(10)11-5-6-3-1-2-4-9-6/h1-4H,5H2 |
InChI Key |
SKTXQJHMXJWBHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COC(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Pyridin 2 Yl Methyl Chloroformate
Classical Preparation Routes
The traditional and most direct method for synthesizing chloroformates involves the use of phosgene (B1210022) gas.
Phosgenation Reactions of (Pyridin-2-yl)methanol
The reaction of (pyridin-2-yl)methanol with phosgene represents a classical route to (pyridin-2-yl)methyl chloroformate. This process typically involves bubbling phosgene gas through a solution of the alcohol in an inert solvent, often in the presence of a base to neutralize the hydrogen chloride byproduct. While effective, the high toxicity and gaseous nature of phosgene necessitate specialized handling and equipment, making this method less favorable for many laboratory settings.
Utilization of Phosgene Surrogates in Synthesis
Utilization of Phosgene Surrogates in Synthesis
To circumvent the hazards associated with phosgene gas, several safer, liquid or solid phosgene equivalents have been developed and are now commonly employed in the synthesis of chloroformates.
Diphosgene-Mediated Preparations
Diphosgene, or trichloromethyl chloroformate, is a liquid that serves as a convenient substitute for phosgene. wikipedia.org It is considered safer to handle and transport than gaseous phosgene. In a typical procedure, diphosgene reacts with an alcohol like (pyridin-2-yl)methanol in the presence of a base to yield the corresponding chloroformate. The reaction stoichiometry is crucial, as one mole of diphosgene is equivalent to two moles of phosgene.
Triphosgene-Mediated Preparations
Triphosgene (B27547), a stable crystalline solid also known as bis(trichloromethyl) carbonate, is an even safer and more convenient alternative to phosgene. nih.gov It can be accurately weighed and dissolved in an organic solvent before being added to the reaction mixture. nih.gov Triphosgene decomposes in situ to generate three equivalents of phosgene, which then reacts with the alcohol. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the HCl produced. nih.govjustia.com The use of triphosgene for the preparation of various alkyl and aryl chloroformates has been well-documented, often providing excellent yields under mild conditions. justia.com
A general procedure involves dissolving triphosgene in a suitable solvent like toluene (B28343) or chloroform (B151607) and cooling the mixture. justia.com A solution of the alcohol, in this case (pyridin-2-yl)methanol, and a base are then added slowly. justia.com The reaction progress can be monitored by techniques like gas-liquid chromatography (GLC). justia.com
| Reagent | Role | Typical Conditions |
| Triphosgene | Phosgene source | 1 to 1.5 equivalents |
| (Pyridin-2-yl)methanol | Substrate | 1 equivalent |
| Pyridine/Triethylamine | Base | 1 to 2 equivalents |
| Toluene/Chloroform | Solvent | Anhydrous |
| Temperature | Reaction Parameter | 0°C to room temperature |
Other Carbonylating Reagents in Chloroformate Synthesis
Beyond diphosgene and triphosgene, other carbonylating agents can be utilized for the synthesis of chloroformates. For instance, chloromethyl chloroformate has been used to react with 2,6-bis(hydroxymethyl)pyridine in the presence of a base like pyridine to form the corresponding bis(chloromethyloxycarbonyloxymethyl)pyridine. google.com This highlights the versatility of different chloroformate reagents in synthesizing more complex structures.
Development of Novel Synthetic Approaches
Research continues to explore more efficient, safer, and environmentally friendly methods for chloroformate synthesis. One area of development involves the use of flow reactors. A method for producing chloroformate compounds has been described where a solution of triphosgene, an amine, and an alcohol are mixed and reacted in a flow-type reactor. google.com This approach can offer better control over reaction parameters and safety, especially for exothermic reactions.
Catalyst Development for Enhanced Synthesis
While the reaction of alcohols with phosgene can proceed without a catalyst, research into catalytic systems aims to improve reaction efficiency, selectivity, and safety, particularly by enabling the use of less hazardous phosgene surrogates like triphosgene or diphosgene. For the synthesis of related α-chlorinated chloroformates, nucleophilic catalysts have been shown to be effective. google.com
Potential catalysts for the synthesis of this compound could include:
Tertiary Amines: Besides their role as acid scavengers, tertiary amines like pyridine or 4-dimethylaminopyridine (B28879) (DMAP) can act as nucleophilic catalysts, forming a highly reactive intermediate with phosgene.
Phase-Transfer Catalysts: In biphasic reaction systems, phase-transfer catalysts such as quaternary ammonium (B1175870) salts could enhance the reaction rate by facilitating the transfer of the alcohol or its corresponding alkoxide to the organic phase where the phosgenation occurs.
Lewis Acids: While less common for this specific transformation, weak Lewis acids might be explored for their potential to activate the phosgene molecule.
The development of green chemistry approaches is also an area of active research, focusing on minimizing the use of toxic reagents like phosgene and chlorinated solvents. ontosight.ai
Table 1: Potential Catalysts for this compound Synthesis
| Catalyst Type | Example | Potential Role |
|---|---|---|
| Nucleophilic Catalyst | 4-Dimethylaminopyridine (DMAP) | Activates phosgene or its surrogate. |
| Tertiary Amine Base | Triethylamine | Acts as an acid scavenger and potential catalyst. |
| Phase-Transfer Catalyst | Benzyltriethylammonium chloride | Facilitates reaction in biphasic systems. |
Mechanistic Investigations of Chloroformate Formation Pathways
The formation of this compound from (Pyridin-2-yl)methanol and phosgene is understood to proceed through a nucleophilic acyl substitution mechanism. The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phosgene molecule.
The key steps of the mechanism are:
Nucleophilic Attack: The oxygen atom of the hydroxyl group of (Pyridin-2-yl)methanol attacks the carbonyl carbon of phosgene. This results in the formation of a tetrahedral intermediate.
Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, eliminating a chloride ion to form an oxonium ion.
Deprotonation: A base, such as pyridine or another molecule of the alcohol, removes the proton from the oxonium ion, yielding the final product, this compound, and hydrochloric acid. wikipedia.org
Kinetic studies on the reaction of substituted pyridines with methyl chloroformate have shown a curved Brønsted plot, suggesting a change in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation as the reactivity of the pyridine increases. rsc.org This indicates the existence of a zwitterionic tetrahedral intermediate that is on the verge of stability. rsc.org
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing the reaction conditions is critical for maximizing the yield of this compound while minimizing the formation of byproducts. Key parameters to consider include:
Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control its exothermic nature and prevent side reactions. nih.govprepchem.com Higher temperatures can lead to the formation of the corresponding carbonate, bis((pyridin-2-yl)methyl) carbonate, from the reaction of the chloroformate product with another molecule of the alcohol.
Reagent Stoichiometry: An excess of phosgene is often used to ensure complete conversion of the alcohol and to suppress the formation of the carbonate byproduct. prepchem.com
Solvent: Anhydrous, inert solvents such as dichloromethane (B109758), chloroform, or toluene are commonly used to prevent hydrolysis of the phosgene and the chloroformate product. researchgate.net
Order of Addition: The slow addition of the alcohol to a solution of phosgene is generally preferred to maintain a high concentration of phosgene throughout the reaction, which favors the formation of the desired chloroformate.
A continuous flow process, where the alcohol is atomized into a stream of gaseous phosgene, has been developed for the synthesis of other chloroformates to achieve high yields and purity under isothermic conditions. google.com
Table 2: Illustrative Reaction Conditions for Chloroformate Synthesis
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | 0-10 °C | Minimize side reactions and decomposition. prepchem.com |
| Phosgene | 1.1 - 1.5 equivalents | Ensure complete conversion of the alcohol. prepchem.com |
| Solvent | Anhydrous Dichloromethane | Inert and prevents hydrolysis. researchgate.net |
| Base | Pyridine or Triethylamine | Neutralize HCl byproduct. wikipedia.org |
Purification and Handling Considerations for Research Scale
This compound is expected to be a reactive and potentially unstable compound, necessitating careful handling and purification procedures, especially on a research scale where product integrity is paramount.
Strategies for Minimizing Decomposition during Isolation
Chloroformates are susceptible to decomposition, primarily through hydrolysis and thermal degradation. nih.govwikipedia.org Strategies to minimize decomposition during isolation include:
Anhydrous Conditions: All glassware and solvents must be scrupulously dried to prevent hydrolysis of the chloroformate to (Pyridin-2-yl)methanol, carbon dioxide, and HCl. researchgate.net The isolation should be performed under an inert atmosphere, such as nitrogen or argon. researchgate.net
Low Temperature: The work-up and purification steps should be conducted at low temperatures to prevent thermal decomposition. researchgate.net This includes washing with cold aqueous solutions (if necessary) and performing distillations under reduced pressure to lower the boiling point.
Avoidance of Nucleophiles: Contact with nucleophiles, including water, alcohols, and amines, should be avoided as they can react with the chloroformate group. wikipedia.org
Purification can often be achieved by vacuum distillation. researchgate.net For compounds that are particularly heat-sensitive, alternative methods like low-temperature crystallization or flash chromatography on silica (B1680970) gel using anhydrous eluents may be employed, although the reactivity of the chloroformate with the stationary phase is a potential concern. researchgate.net
Impurity Profiling and Mitigation in Research Syntheses
Impurity profiling is essential to ensure the quality and reliability of the synthesized this compound for subsequent applications. nih.govmedwinpublishers.com Potential impurities can arise from starting materials, side reactions, or decomposition.
Common impurities may include:
Unreacted (Pyridin-2-yl)methanol: Incomplete reaction will leave the starting alcohol in the product mixture.
Bis((pyridin-2-yl)methyl) carbonate: Formed by the reaction of the chloroformate with unreacted alcohol.
(Pyridin-2-yl)methyl chloride: Can be formed via decomposition of the chloroformate. wikipedia.org
Hydrolysis Products: (Pyridin-2-yl)methanol and HCl from reaction with residual moisture.
Analytical techniques for impurity profiling include:
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities. Derivatization may be necessary for non-volatile or thermally labile compounds. analytice.com
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities. For UV-inactive compounds, derivatization may be required to introduce a chromophore. svrkgdc.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main product and any significant impurities present.
Mitigation of these impurities is achieved through the optimization of reaction conditions and appropriate purification methods. For instance, using a slight excess of phosgene can minimize unreacted alcohol and subsequent carbonate formation. prepchem.com Careful distillation under high vacuum can effectively separate the desired chloroformate from less volatile impurities like the carbonate and more volatile ones like the corresponding chloride. google.com
Table 3: Common Impurities and Mitigation Strategies
| Impurity | Origin | Analytical Method | Mitigation Strategy |
|---|---|---|---|
| (Pyridin-2-yl)methanol | Incomplete reaction | GC-MS, HPLC, NMR | Use of excess phosgene, purification by distillation. |
| Bis((pyridin-2-yl)methyl) carbonate | Side reaction | HPLC, NMR, MS | Low reaction temperature, excess phosgene, purification by distillation. |
| (Pyridin-2-yl)methyl chloride | Decomposition | GC-MS | Low temperature handling and storage, purification by distillation. |
| Water/HCl | Hydrolysis/Byproduct | Karl Fischer/Titration | Anhydrous reaction and work-up conditions. |
Reactivity and Reaction Mechanisms of Pyridin 2 Yl Methyl Chloroformate
Nucleophilic Acyl Substitution Reactions
The core reactivity of (Pyridin-2-yl)methyl chloroformate lies in nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the chloroformate group, leading to the displacement of the chloride ion. The general mechanism proceeds through a tetrahedral intermediate. The nature of the nucleophile dictates the final product, with amines yielding carbamates and alcohols producing carbonates.
Aminolysis Reactions for Carbamate (B1207046) Synthesis
The reaction of this compound with amines, known as aminolysis, is a fundamental method for the synthesis of (pyridin-2-yl)methyl carbamates. These compounds are of interest in medicinal chemistry and materials science. The reaction generally proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, followed by the elimination of a chloride ion to form the corresponding carbamate.
The reaction of this compound with primary amines leads to the formation of N-substituted (pyridin-2-yl)methyl carbamates. While specific kinetic studies on this compound are not extensively documented in publicly available literature, the general principles of chloroformate chemistry suggest that the reaction is typically efficient. The reactivity of the primary amine is influenced by its basicity and steric hindrance. More basic and less sterically hindered primary amines are expected to react more rapidly.
A general representation of this reaction is the synthesis of various carbamates from primary amines and a chloroformate in the presence of a base like triethylamine (B128534) (TEA) or pyridine (B92270) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Table 1: Representative Synthesis of N-Aryl/Alkyl-(pyridin-2-yl)methyl Carbamates from Primary Amines
| Primary Amine | Base | Solvent | Reaction Conditions | Product | Yield (%) |
| Aniline | Triethylamine | Dichloromethane | Room Temperature, 4h | N-Phenyl-(pyridin-2-yl)methyl carbamate | Not Reported |
| Benzylamine | Pyridine | Tetrahydrofuran | 0 °C to Room Temp, 6h | N-Benzyl-(pyridin-2-yl)methyl carbamate | Not Reported |
| n-Butylamine | Triethylamine | Dichloromethane | Room Temperature, 3h | N-(n-Butyl)-(pyridin-2-yl)methyl carbamate | Not Reported |
Note: The yields for these specific reactions are not detailed in the currently available literature but are generally expected to be moderate to high based on analogous reactions.
Secondary amines react with this compound in a similar manner to primary amines to afford N,N-disubstituted (pyridin-2-yl)methyl carbamates. The presence of two alkyl or aryl groups on the nitrogen atom of the secondary amine can introduce steric hindrance, which may affect the reaction rate.
Table 2: Representative Synthesis of N,N-Disubstituted (pyridin-2-yl)methyl Carbamates from Secondary Amines
| Secondary Amine | Base | Solvent | Reaction Conditions | Product | Yield (%) |
| Diethylamine | Triethylamine | Dichloromethane | Room Temperature, 5h | N,N-Diethyl-(pyridin-2-yl)methyl carbamate | Not Reported |
| Piperidine | Pyridine | Tetrahydrofuran | Room Temperature, 4h | Piperidine-1-carboxylic acid, (pyridin-2-yl)methyl ester | Not Reported |
| Morpholine | Triethylamine | Dichloromethane | Room Temperature, 4h | Morpholine-4-carboxylic acid, (pyridin-2-yl)methyl ester | Not Reported |
The rate and success of the aminolysis of this compound are significantly influenced by both steric and electronic factors.
Electronic Effects: The nitrogen atom of the pyridine ring, being electron-withdrawing, can influence the electrophilicity of the carbonyl carbon in the chloroformate. This effect, however, is transmitted through a methylene (B1212753) (-CH2-) group, which dampens its impact compared to a direct connection. The basicity of the attacking amine is a key electronic factor; more basic amines are stronger nucleophiles and generally react faster.
Steric Hindrance: Steric bulk around the nitrogen atom of the amine can hinder its approach to the electrophilic carbonyl carbon, thereby slowing down the reaction. For instance, a bulky secondary amine like diisopropylamine (B44863) would be expected to react slower than a less hindered one like diethylamine. Similarly, steric hindrance on the chloroformate itself, although less variable in this specific case, would also play a role.
Alcoholysis Reactions for Carbonate Synthesis
This compound undergoes alcoholysis in the presence of an alcohol to form the corresponding (pyridin-2-yl)methyl carbonate. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The reactivity of the alcohol depends on its nucleophilicity and steric hindrance.
Table 3: Representative Synthesis of (Pyridin-2-yl)methyl Carbonates from Alcohols
| Alcohol | Base | Solvent | Reaction Conditions | Product | Yield (%) |
| Methanol | Pyridine | Dichloromethane | 0 °C to Room Temp, 6h | Methyl (pyridin-2-yl)methyl carbonate | Not Reported |
| Ethanol | Triethylamine | Tetrahydrofuran | Room Temperature, 5h | Ethyl (pyridin-2-yl)methyl carbonate | Not Reported |
| tert-Butanol | Pyridine | Dichloromethane | Room Temperature, 12h | tert-Butyl (pyridin-2-yl)methyl carbonate | Not Reported |
Note: Detailed experimental data with yields for these specific alcoholysis reactions of this compound are not widely reported. The synthesis of related carbonates often involves alternative methods.
Hydrolysis Pathways and Stability in Aqueous Media
This compound is expected to be unstable in aqueous media and undergo hydrolysis. The reaction involves the nucleophilic attack of water on the carbonyl carbon, leading to the formation of (pyridin-2-yl)methanol, carbon dioxide, and hydrochloric acid. The rate of hydrolysis is influenced by pH and temperature. The presence of the pyridine nitrogen may also play a role in the hydrolysis mechanism, potentially through intramolecular catalysis, although specific studies on this aspect are not available. Due to this instability, reactions involving this compound are typically conducted under anhydrous conditions.
Electrophilic Reactivity in Organic Transformations
The electrophilic character of this compound is central to its utility in a variety of organic transformations. The electron-withdrawing nature of the chloroformate group, combined with the electronic properties of the pyridine ring, renders the carbonyl carbon highly susceptible to nucleophilic attack.
Alkylation Reactions at the Pyridine Nitrogen
A primary reaction pathway for this compound involves the alkylation of the pyridine nitrogen by another molecule of the chloroformate or a similar electrophile. This process leads to the formation of an N-acylpyridinium salt. The lone pair of electrons on the pyridine nitrogen atom can attack the electrophilic carbonyl carbon of the chloroformate group. This reaction is a common feature of pyridine chemistry, where the nitrogen atom acts as a nucleophile. sigmaaldrich.comresearchgate.net The resulting N-acylpyridinium salt is a highly activated intermediate, rendering the pyridine ring more susceptible to subsequent nucleophilic attack. sigmaaldrich.com
The formation of such pyridinium (B92312) salts is a key step in many reactions where pyridine is used as a catalyst or reagent. researchgate.net The stability and reactivity of these intermediates are influenced by the structure of both the pyridine and the chloroformate. researchgate.net In the context of this compound, the intramolecular proximity of the pyridyl nitrogen to the chloroformate group can potentially lead to self-reaction or polymerization under certain conditions.
Potential for Ring-Opening or Rearrangement Reactions
The N-acylpyridinium salts formed from this compound are not always stable and can undergo further reactions, including ring-opening or rearrangements. The Zincke reaction is a classic example of the ring-opening of a pyridinium salt upon treatment with a primary or secondary amine. researchgate.net This reaction proceeds through the formation of a "Zincke aldehyde," which is a 5-amino-2,4-pentadienal. researchgate.net While this reaction is well-documented for various pyridinium salts, its specific application to the N-acylpyridinium salt derived from this compound would depend on the reaction conditions and the nucleophiles present.
Rearrangement reactions can also occur, particularly if the initial adduct is unstable. The specific rearrangement pathways would be influenced by the substituents on the pyridine ring and the nature of the solvent. For instance, reactions involving carbocation intermediates are often accompanied by rearrangements to form more stable carbocations. echemi.com In the case of this compound, the pyridyl group could influence the stability of any charged intermediates, potentially directing the course of a rearrangement.
Mechanistic Studies of Carbonyl Activation
The activation of the carbonyl group in this compound is a critical aspect of its reactivity, particularly in acylation reactions. Mechanistic studies, often on analogous systems, provide insight into the transition states, the role of the pyridyl moiety, and the influence of the reaction environment.
Transition State Analysis in Acylation Reactions
The reaction of pyridines with chloroformates, such as methyl chloroformate, has been shown to proceed through a zwitterionic tetrahedral intermediate. rsc.org Kinetic studies of the reaction between substituted pyridines and methyl chloroformate reveal a sharply curved Brønsted plot. rsc.org This curvature is indicative of a change in the rate-determining step of the reaction, from the formation of the tetrahedral intermediate to its breakdown. rsc.orgechemi.com
For highly reactive pyridines, the formation of the intermediate is fast, and its breakdown is the slower, rate-determining step. Conversely, for less reactive pyridines, the formation of the intermediate is the rate-determining step. rsc.org The transition state for these reactions involves the nucleophilic attack of the pyridine nitrogen on the carbonyl carbon of the chloroformate. The geometry and energy of this transition state are crucial in determining the reaction rate.
Role of the Pyridyl Moiety in Reaction Dynamics
The pyridyl moiety in this compound plays a multifaceted role in the reaction dynamics. Firstly, the basicity of the pyridine nitrogen influences its nucleophilicity towards the chloroformate group. The position of the substituent on the pyridine ring is also critical. The "2-pyridyl problem" in cross-coupling reactions highlights the unique reactivity of 2-substituted pyridines, where the nitrogen atom can chelate to metal catalysts, affecting their reactivity. nih.govnih.gov While not a cross-coupling reaction, the proximity of the nitrogen in the 2-position to the reactive chloroformate group in this compound can lead to intramolecular interactions that influence the reaction pathway.
The pyridyl group can also act as a leaving group in certain reactions or can stabilize intermediates through resonance or inductive effects. In the context of polymerization, the presence of pyridine can promote the reaction of chloroformate groups. researchgate.net
Solvent Effects on Reaction Rates and Pathways
The solvent in which a reaction is conducted can have a profound impact on the reaction rates and the favored pathways. For reactions involving chloroformates, the solvolysis rates are sensitive to both the solvent's nucleophilicity and its ionizing power. nih.gov The extended Grunwald-Winstein equation is often used to analyze these effects. nih.gov
Applications in Organic Synthesis and Functionalization
Reagent for Carbamate-Based Protecting Group Strategies
(Pyridin-2-yl)methyl chloroformate is a key reagent for the formation of carbamates, which serve as effective protecting groups for amines and, to a lesser extent, alcohols. wikidot.commasterorganicchemistry.com The resulting Pyridin-2-ylmethoxycarbonyl (Pymoc) group offers distinct advantages in terms of its introduction and cleavage under specific conditions. wikidot.com
The most prominent application of this compound is the protection of primary and secondary amines through the formation of a Pymoc-carbamate. wikidot.commasterorganicchemistry.com This reaction is typically carried out under basic conditions, where the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate and displacing the chloride leaving group. The pyridine (B92270) ring within the Pymoc group can influence the reactivity and stability of the protected amine.
In molecules containing multiple nucleophilic functional groups, the selective protection of amines over other groups like alcohols is a crucial aspect of synthetic design. The Pymoc group can exhibit chemoselectivity, favoring the protection of amines due to their generally higher nucleophilicity compared to alcohols under neutral or slightly basic conditions. The specific reaction conditions, including solvent and base, can be fine-tuned to enhance this selectivity. For instance, in the presence of both an amine and a less reactive alcohol, the amine will preferentially react with this compound. This selectivity is a valuable tool in the synthesis of complex molecules such as peptides and alkaloids, where multiple functional groups are present. organic-chemistry.org
Table 1: General Selectivity in Protection Reactions
| Functional Group | Relative Reactivity with this compound |
| Primary Amine | High |
| Secondary Amine | Moderate to High |
| Aromatic Amine | Low |
| Primary Alcohol | Moderate |
| Secondary Alcohol | Low |
| Tertiary Alcohol | Very Low |
This table provides a generalized and interactive overview of the relative reactivity of different functional groups towards this compound, a key aspect for achieving selectivity in the protection of multi-functionalized substrates.
N-Protection of Amines (e.g., Pyridin-2-ylmethoxycarbonyl (Pymoc) Group)
Deprotection Strategies and Mechanisms (e.g., Hydrogenolysis, Acid- or Base-Mediated Cleavage)
The removal of the Pymoc protecting group can be achieved through several methods, providing flexibility in synthetic planning. The choice of deprotection strategy depends on the stability of other functional groups present in the molecule. libretexts.orguchicago.edu
Hydrogenolysis: Similar to the widely used benzyloxycarbonyl (Cbz or Z) group, the Pymoc group can be cleaved by catalytic hydrogenolysis. wikidot.commasterorganicchemistry.com This method involves treating the protected substrate with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction proceeds via the cleavage of the benzylic C-O bond, releasing the free amine, toluene (B28343), and carbon dioxide. This is a mild deprotection method that is often compatible with a wide range of other functional groups. wikidot.com There are also reports of using hydrogenolysis for the cleavage of the related Fmoc group under specific conditions. researchgate.net
Acid-Mediated Cleavage: Strong acidic conditions can also be employed to remove the Pymoc group. Reagents like hydrogen bromide in acetic acid (HBr/AcOH) or trifluoroacetic acid (TFA) can effect cleavage. wikidot.comsigmaaldrich.com The mechanism involves protonation of the carbamate (B1207046) oxygen or the pyridine nitrogen, followed by cleavage of the C-O bond. The strength of the acid required can be a drawback if the substrate contains other acid-labile protecting groups. sigmaaldrich.com
Base-Mediated Cleavage: While carbamates are generally more stable to basic conditions than esters, certain strong bases can be used for deprotection. However, this method is less common for Pymoc compared to other protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is specifically designed for base-labile cleavage. masterorganicchemistry.com
Table 2: Deprotection Methods for the Pymoc Group
| Deprotection Method | Reagents | Mechanism | Key Considerations |
| Hydrogenolysis | H₂, Pd/C | Cleavage of the benzylic C-O bond | Mild conditions, compatible with many functional groups. wikidot.com |
| Acid-Mediated Cleavage | HBr/AcOH, TFA | Protonation followed by C-O bond cleavage | Can affect other acid-sensitive groups. sigmaaldrich.com |
| Base-Mediated Cleavage | Strong Base (less common) | Nucleophilic attack on the carbonyl carbon | Generally less efficient for Pymoc compared to other groups. |
This interactive table summarizes the common deprotection strategies for the Pyridin-2-ylmethoxycarbonyl (Pymoc) group, outlining the reagents, mechanism, and important considerations for each method.
Precursor for Advanced Organic Building Blocks
Beyond its role in protection chemistry, this compound serves as a valuable precursor for the synthesis of more complex organic molecules. google.com Its reactivity allows for the introduction of the pyridin-2-ylmethyl carbamate moiety into a variety of structures.
This compound is a key starting material for the synthesis of a wide range of substituted carbamates and ureas. rsc.orgresearchgate.net Reaction with various primary or secondary amines leads to the formation of N-substituted pyridin-2-ylmethyl carbamates. These carbamates can be stable final products with potential biological activity or can serve as intermediates for further transformations. researchgate.net
Furthermore, these carbamates can be converted into substituted ureas. For example, treatment of a Pymoc-protected amine with another amine under specific conditions can lead to the formation of a dissymmetric urea. The pyridine moiety can influence the reactivity of the carbamate and facilitate this transformation. The synthesis of pyridyl-substituted ureas is an active area of research due to their diverse applications in medicinal chemistry and materials science. researchgate.net A catalyst-free method for synthesizing substituted pyridin-2-yl carbamates from N-hetaryl ureas and alcohols has also been reported, proceeding through a hetaryl isocyanate intermediate. rsc.org
Formation of Activated Carbonates for Coupling Reactions
The chloroformate group in this compound is an excellent electrophile, making the reagent highly effective for the activation of nucleophiles, primarily alcohols and amines, to form carbonates and carbamates, respectively. This activation is a cornerstone of many coupling reactions. While direct and extensive research on this compound for this purpose is not widely documented, the reactivity of analogous compounds provides significant insight.
For instance, the closely related 2-pyridyl chloroformate has been utilized to generate activated 2-pyridyl esters from carboxylic acids. These esters subsequently undergo efficient reactions with organocuprates to yield ketones. This two-step process highlights the ability of the pyridyl chloroformate moiety to create a highly reactive intermediate suitable for carbon-carbon bond formation. It is plausible that this compound reacts in a similar fashion with carboxylic acids to form activated esters, which can then participate in a variety of coupling reactions.
The formation of carbamates from the reaction of this compound with amines is a direct and well-documented application. In one specific example, this compound is reacted with 1-({5-chloro-2-[(phenylmethyl)oxy]phenyl}methyl)-5-methyl-1H-pyrazol-3-amine in the presence of pyridine as a base and dichloromethane (B109758) as a solvent. This reaction proceeds smoothly over two hours to yield the corresponding pyridin-2-ylmethyl carbamate. mdpi.com This transformation demonstrates the reagent's utility in forming stable carbamate linkages, a common motif in medicinal chemistry and materials science. The reaction is summarized in the table below.
Table 1: Carbamate Formation using this compound
| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |
| 1-({5-chloro-2-[(phenylmethyl)oxy]phenyl}methyl)-5-methyl-1H-pyrazol-3-amine | This compound | Pyridine | Dichloromethane | pyridin-2-ylmethyl N-[1-[(5-chloro-2-phenylmethoxyphenyl)methyl]-5-methylpyrazol-3-yl]carbamate |
This reaction exemplifies a coupling process where the chloroformate activates the pyridin-2-yl-methyl alcohol for subsequent reaction with a nucleophilic amine, forging a new carbon-nitrogen bond.
Derivatization of Natural Products and Complex Molecules
The ability to selectively modify complex molecules is crucial for the development of new therapeutic agents and biological probes. This compound offers a tool for such derivatization, particularly for introducing the ((pyridin-2-yl)methoxy)carbonyl group, which can alter the parent molecule's solubility, lipophilicity, and biological activity.
The aforementioned synthesis of a complex pyrazole-containing carbamate serves as a prime example of the derivatization of a complex molecule. mdpi.com This modification can be critical in structure-activity relationship (SAR) studies, where researchers systematically alter a lead compound to optimize its pharmacological properties. The introduction of the pyridylmethyl group can enhance water solubility due to the basic nitrogen atom of the pyridine ring and can also introduce new binding interactions with biological targets.
While specific examples of the derivatization of natural products with this compound are not prevalent in the literature, the strategy is well-established with other chloroformates. The synthesis of various carbamate derivatives of bioactive compounds, such as pyrimidines and pyridines, using phenyl and benzyl (B1604629) chloroformate, underscores the general applicability of this class of reagents for modifying complex scaffolds. These modifications are often aimed at creating prodrugs or enhancing the biological efficacy of the parent molecule.
Role in Total Synthesis Strategies
The application of this compound in the total synthesis of natural products and other complex target molecules is not yet extensively documented in published literature. A comprehensive search of synthetic routes has not revealed its widespread use in retrosynthetic analyses or in key stereoselective or regioselective steps.
Incorporation into Retrosynthetic Analyses of Target Molecules
Retrosynthetic analysis is a method used to plan the synthesis of complex organic molecules. It involves breaking down the target molecule into simpler, commercially available starting materials. While the ((pyridin-2-yl)methoxy)carbonyl group could theoretically be used as a protecting group for amines or alcohols in a synthetic sequence, there are no prominent examples in the literature where a retrosynthetic disconnection specifically relies on the use of this compound.
Application in Key Stereoselective or Regioselective Steps
Similarly, the use of this compound in key stereoselective or regioselective steps of a total synthesis has not been a focus of reported research. The reagent itself is achiral, and its application in stereoselective reactions would likely depend on the chirality of the substrate or the use of a chiral catalyst, for which there are currently no specific examples in the literature. Its use in regioselective protection would depend on the differential reactivity of various functional groups within a molecule, a strategy that is plausible but not yet demonstrated in the context of a complex total synthesis.
The lack of published data in this area may suggest that other protecting groups or coupling reagents are more commonly employed in these highly complex and strategic synthetic endeavors.
Catalyst or Ligand Precursor in Organometallic Chemistry (if applicable to a Pyridine-based Chloroformate)
The pyridine moiety is a ubiquitous structural motif in ligands used in organometallic chemistry and catalysis. The nitrogen atom's lone pair of electrons can coordinate to a wide variety of metal centers, influencing the metal's reactivity and selectivity in catalytic cycles.
While this compound is not itself a ligand, it serves as a precursor for molecules that can act as ligands. By reacting it with appropriate nucleophiles, one can introduce the pyridin-2-ylmethyl group into a larger molecular framework. The resulting product, containing the pyridine unit, can then be used as a ligand in organometallic chemistry. For example, the synthesis of (pyridin-2-ylmethyl)porphyrins, though achieved through a different synthetic route in a recent study, highlights the interest in incorporating pyridyl groups into macrocyclic ligands for applications in catalysis and materials science.
The pyridylmethyl group can act as a monodentate ligand through its pyridine nitrogen. If incorporated into a molecule with other donor atoms, it can form part of a bidentate or tridentate ligand system. The steric and electronic properties of the ligand can be fine-tuned by substituents on the pyridine ring or the rest of the molecular scaffold. Although direct synthesis of a catalyst or ligand from this compound is not a widely reported application, the potential for the resulting products to be used in this capacity is significant and represents an area for future exploration.
Advanced Analytical Methodologies for Reaction Monitoring and Characterization Excluding Basic Properties
Spectroscopic Techniques for Reaction Progress Monitoring
In Situ NMR Spectroscopy for Reaction Kinetics
For instance, the use of LED-NMR has enabled the real-time monitoring of light-driven oxygen insertion reactions into metal-carbon bonds. imperial.ac.uk In such experiments, spectra are recorded at short intervals, allowing for the tracking of specific resonances corresponding to the starting material and the forming products. imperial.ac.uk This provides a detailed picture of the reaction progress as a function of time. imperial.ac.uk Similarly, in situ NMR has been successfully employed to monitor the formation of metal-organic frameworks, providing quantitative information on the kinetics of nucleation and growth. cardiff.ac.uk
In the context of a reaction involving (pyridin-2-yl)methyl chloroformate, such as its reaction with an amine to form a carbamate (B1207046), in situ ¹H NMR could be used to monitor the disappearance of the methylene (B1212753) protons of the chloroformate and the appearance of new signals corresponding to the methylene protons of the resulting carbamate. The integration of these signals over time would provide a direct measure of the reaction rate.
Table 1: Representative ¹H NMR Chemical Shift Data for In Situ Reaction Monitoring
| Compound/Functional Group | Representative Signal | Expected Chemical Shift (ppm, CDCl₃) |
| This compound | -CH₂-O(C=O)Cl | ~5.5-5.7 |
| Amine Reactant | N-H | Variable |
| (Pyridin-2-yl)methyl carbamate Product | -CH₂-O(C=O)N- | ~5.2-5.4 |
| Pyridine (B92270) Ring Protons | Aromatic C-H | ~7.2-8.6 |
Note: The exact chemical shifts can vary depending on the specific amine used and the solvent system.
Infrared (IR) Spectroscopy for Functional Group Transformation Tracking
Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. In the context of reaction monitoring, the disappearance of a reactant's characteristic absorption band and the appearance of a product's band provide a clear indication of functional group transformation. Time-resolved IR spectroscopy can offer insights into the kinetics of these transformations. unipr.itnih.gov
The key transformation in the reaction of this compound is the conversion of the chloroformate group to a carbamate. This is readily observable in the IR spectrum by monitoring the carbonyl (C=O) stretching frequency. Chloroformates exhibit a strong, characteristic C=O absorption at a relatively high wavenumber, typically in the range of 1775-1800 cm⁻¹. In contrast, the resulting carbamate will show a C=O stretch at a lower frequency, generally between 1680-1730 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for Monitoring Carbamate Formation
| Functional Group | Vibration | Characteristic Absorption Range (cm⁻¹) |
| Chloroformate (-O(C=O)Cl) | C=O stretch | 1775 - 1800 |
| Carbamate (-O(C=O)N-) | C=O stretch | 1680 - 1730 |
| N-H (in carbamate) | N-H stretch | 3200 - 3400 |
By recording IR spectra at regular intervals during the reaction, a kinetic profile can be constructed based on the changing intensities of these characteristic peaks. nih.gov
Chromatographic Techniques for Purity and Yield Determination
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile and thermally labile compounds. In the analysis of reactions involving this compound, HPLC is used to separate the desired carbamate product from unreacted starting materials and byproducts.
A typical HPLC method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector, as the pyridine ring in the molecule provides a strong chromophore. For quantitative analysis, a calibration curve is constructed using standards of known concentration. The area under the peak corresponding to the product in the sample chromatogram is then used to determine its concentration and, subsequently, the reaction yield.
Validated HPLC methods are crucial for ensuring the accuracy and precision of these measurements. Validation parameters typically include linearity, range, accuracy, precision, and specificity, as outlined by ICH guidelines. nih.govnih.gov For instance, a developed HPLC-MS/MS method for a carbamate prodrug demonstrated excellent linearity over a defined concentration range, with high accuracy and precision. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the separation and identification of volatile and semi-volatile compounds. While the primary products of reactions with this compound (i.e., carbamates) are often not sufficiently volatile for direct GC analysis, GC-MS excels at identifying smaller, more volatile byproducts that may be present in the reaction mixture.
In some cases, derivatization can be employed to make non-volatile compounds amenable to GC-MS analysis. For example, amino acids can be derivatized with methyl chloroformate to form volatile derivatives that are readily analyzed by GC-MS. researchgate.netnih.gov A similar strategy could potentially be applied to analyze byproducts or even the main product in certain reaction scenarios involving this compound. The mass spectrometer provides structural information on the separated components, allowing for their confident identification.
Mass Spectrometry for Structural Elucidation of Reaction Products
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of newly synthesized compounds. When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it becomes a formidable tool for analyzing complex reaction mixtures.
For the products of reactions with this compound, typically carbamates, electrospray ionization (ESI) is a common and effective ionization technique. The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the product.
Further structural information can be obtained through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the parent ion of interest is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For carbamates, a common fragmentation pathway involves the neutral loss of the isocyanate corresponding to the amine portion of the molecule. nih.gov The fragmentation of the pyridinylmethyl moiety can also provide valuable structural confirmation. nih.govacademie-sciences.fr
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Electronic Structure
No published DFT studies were found that specifically detail the optimized geometry, electronic properties, or vibrational frequencies of (Pyridin-2-yl)methyl chloroformate.
A quantitative analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available in the literature. Such an analysis is fundamental for predicting the compound's chemical reactivity, as the HOMO energy level is associated with its nucleophilicity (ability to donate electrons) and the LUMO energy level relates to its electrophilicity (ability to accept electrons). libretexts.orgpku.edu.cn
Published research does not include electrostatic potential (ESP) maps for this compound. An ESP map would provide a visual representation of the molecule's three-dimensional charge distribution, highlighting electron-rich regions susceptible to electrophilic attack and electron-deficient regions prone to nucleophilic attack. libretexts.orgresearchgate.net
In Silico Prediction of Reactivity and Selectivity
While the general reactivity of chloroformates is understood, specific in silico predictions derived from computational models to determine the reactivity and selectivity of this compound have not been published.
No Publicly Available Research Data on the Molecular Dynamics of this compound
A thorough search of scientific literature and chemical databases has revealed a significant gap in the publicly available research concerning the computational and theoretical investigation of This compound . Specifically, there is no retrievable data from molecular dynamics (MD) simulations focusing on the solvent and conformational effects of this particular compound.
Molecular dynamics simulations are a powerful computational tool used to understand the behavior of molecules at an atomic level, providing insights into their movement, conformational changes, and interactions with their environment, such as solvents. This type of research is fundamental for predicting the chemical and physical properties of a compound.
While general information on related compounds like other chloroformates and various pyridine (B92270) derivatives exists, these findings are not directly transferable to this compound. The unique combination of the pyridin-2-yl group, the methyl linker, and the chloroformate functional group results in a distinct electronic and steric profile that would significantly influence its behavior in different solvents and its preferred three-dimensional structures.
The absence of specific MD simulation studies means that crucial data, such as potential energy surfaces, radial distribution functions, solvent accessible surface areas, and dihedral angle distributions for this compound, has not been reported. Consequently, a detailed analysis of its conformational landscape and the influence of various solvents on its structural dynamics cannot be provided at this time.
This lack of specific research highlights a potential area for future computational chemistry studies. Such investigations would be necessary to generate the detailed, scientifically accurate data required to populate a comprehensive analysis as outlined in the requested article structure. Without these foundational research findings, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy.
Q & A
Q. What are the optimal synthetic conditions for (Pyridin-2-yl)methyl chloroformate to ensure high yield and purity?
Methodological Answer: The synthesis of this compound typically involves reacting pyridin-2-ylmethanol with phosgene or a safer equivalent (e.g., triphosgene) under anhydrous conditions. Key parameters include:
- Temperature: Maintain 0–5°C to control exothermic reactions and minimize side products like HCl or CO₂ .
- Solvent: Use inert solvents (e.g., dichloromethane, THF) to stabilize intermediates and prevent hydrolysis .
- Purification: Distillation under reduced pressure or flash chromatography (silica gel, hexane/ethyl acetate eluent) removes unreacted reagents and byproducts. Monitor purity via NMR and GC-MS .
- Safety: Employ Schlenk lines or gloveboxes for air-sensitive steps due to moisture sensitivity .
Q. How should researchers safely handle and store this compound in laboratory settings?
Methodological Answer:
- Handling: Use PPE (nitrile gloves, chemical goggles, lab coats) and work in fume hoods to avoid inhalation/contact. Neutralize spills with cold alkaline solutions (e.g., 5% sodium bicarbonate) .
- Storage: Keep in airtight, amber-glass containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Regularly test stored samples for HCl and methanol degradation products .
- First Aid: For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly its nucleophilic substitution pathways?
Methodological Answer:
- Kinetic Studies: Monitor reactions via in-situ FTIR or NMR to track intermediate formation (e.g., carbamate or carbonate derivatives). For example, the reaction with amines follows a two-step mechanism: rapid carbamate formation followed by slower elimination of HCl .
- Computational Modeling: Use DFT calculations to map energy barriers for nucleophilic attack at the carbonyl carbon, accounting for steric effects from the pyridine ring .
- Isotopic Labeling: Introduce ¹³C or ¹⁵N labels to trace reaction pathways and confirm regioselectivity in complex syntheses .
Q. What experimental strategies resolve contradictions in toxicity data for chloroformates, such as genotoxicity or carcinogenicity?
Methodological Answer:
- In Vitro Assays: Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) with and without metabolic activation (S9 mix) to assess mutagenicity. For example, methyl chloroformate showed no mutagenicity in TA100 but induced chromosomal aberrations in V79 cells with S9 .
- In Vivo Studies: Use rodent models to evaluate acute exposure effects (e.g., pulmonary edema latency periods) and compare results to AEGL-3 thresholds (0.7 ppm for 8-hour exposure) .
- Dose-Response Analysis: Apply benchmark concentration (BMC) modeling to toxicity data, adjusting for interspecies variability using uncertainty factors (e.g., 3x for human safety) .
Q. How can researchers mitigate exothermic risks during scale-up of reactions involving this compound?
Methodological Answer:
- Microreactors: Implement continuous-flow systems to enhance heat dissipation and reduce hot spots. For example, Johnson & Johnson used microreactors for carbamate synthesis to control exotherms .
- Calorimetry: Perform RC1e or DSC studies to quantify heat release and design safe addition rates (e.g., <1 mL/min for methyl chloroformate/amine reactions) .
- Process Optimization: Use diluted reagent streams or phase-transfer catalysts to moderate reaction kinetics and improve safety margins .
Analytical and Application-Focused Questions
Q. What derivatization protocols enhance the detection of biomolecules using this compound?
Methodological Answer:
- GC-MS Derivatization: React amino acids or amines with this compound in pyridine at 60°C for 30 minutes. Extract derivatives with ethyl acetate and analyze via DB-5MS columns (30 m × 0.25 mm ID). This method avoids heating steps, preserving thermolabile compounds .
- HPLC Compatibility: Derivatize carboxylates in aqueous-organic mixtures (e.g., acetonitrile/water) at pH 8.5, followed by C18 column separation with UV detection at 254 nm .
Q. How does the pyridine ring influence the reactivity of this compound compared to aliphatic chloroformates?
Methodological Answer:
- Electronic Effects: The electron-withdrawing pyridine ring increases electrophilicity at the carbonyl carbon, accelerating nucleophilic substitution. Compare reaction rates with benzyl or methyl chloroformates using kinetic NMR .
- Steric Effects: The 2-pyridinyl group may hinder bulkier nucleophiles (e.g., tert-butylamine). Conduct competition experiments with varying nucleophile sizes to quantify steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
